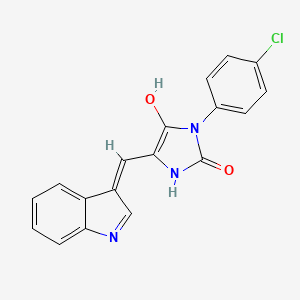
(5E)-3-(4-chlorophenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-3-(4-chlorophenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both indole and chlorophenyl groups in its structure suggests that it may exhibit interesting pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(4-chlorophenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione typically involves the condensation of an indole derivative with a chlorophenyl-substituted imidazolidine-2,4-dione. The reaction is usually carried out under acidic or basic conditions, with the use of appropriate catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening for catalyst optimization, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-3-(4-chlorophenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different pharmacological properties.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5E)-3-(4-chlorophenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound may be studied for its potential interactions with various biological targets. Its indole moiety is known to interact with a range of biological receptors, making it a candidate for studying receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic applications. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties may make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (5E)-3-(4-chlorophenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with serotonin receptors, while the chlorophenyl group may enhance binding affinity to certain targets. The exact pathways and molecular targets would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5E)-3-(4-bromophenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione: Similar structure with a bromine atom instead of chlorine.
(5E)-3-(4-fluorophenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione: Similar structure with a fluorine atom instead of chlorine.
(5E)-3-(4-methylphenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (5E)-3-(4-chlorophenyl)-5-(1H-indol-3-ylmethylidene)imidazolidine-2,4-dione lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs. The presence of the chlorine atom can influence its reactivity and binding affinity, making it a compound of interest for further research.
Propriétés
Formule moléculaire |
C18H12ClN3O2 |
|---|---|
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1H-imidazol-2-one |
InChI |
InChI=1S/C18H12ClN3O2/c19-12-5-7-13(8-6-12)22-17(23)16(21-18(22)24)9-11-10-20-15-4-2-1-3-14(11)15/h1-10,23H,(H,21,24)/b11-9+ |
Clé InChI |
TUOFGYKZNLHYLH-PKNBQFBNSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=O)N3)C4=CC=C(C=C4)Cl)O)/C=N2 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=C(N(C(=O)N3)C4=CC=C(C=C4)Cl)O)C=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11572690.png)
![(2E)-2-cyano-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11572692.png)
![9-(Furan-2-yl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B11572696.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11572699.png)
![N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B11572709.png)
![2,2-dimethyl-1-{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}propan-1-one](/img/structure/B11572716.png)
![(2E)-N-benzyl-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11572724.png)
![(2E)-2-cyano-N-(4-ethoxyphenyl)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11572730.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide](/img/structure/B11572734.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B11572735.png)
![6-(3-chloro-4-methoxyphenyl)-3-phenyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11572741.png)
![1-[2-imino-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-yl]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B11572743.png)
![N-(3,5-dimethylphenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11572745.png)

